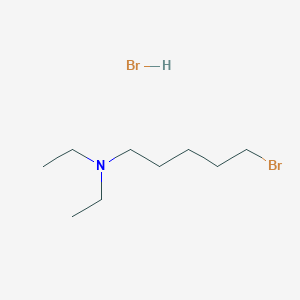

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide

Description

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide (CAS: 2006277-83-2) is a tertiary amine hydrobromide salt characterized by a five-carbon aliphatic chain with a bromine atom at the terminal position and diethyl substituents on the nitrogen. Its molecular formula is C₉H₂₁Br₂N, with a molecular weight of 339.09 g/mol. The compound is structurally defined by its bromoalkane backbone and quaternary ammonium-like properties due to protonation of the tertiary amine by hydrobromic acid . It is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for pharmacologically active molecules.

Properties

Molecular Formula |

C9H21Br2N |

|---|---|

Molecular Weight |

303.08 g/mol |

IUPAC Name |

5-bromo-N,N-diethylpentan-1-amine;hydrobromide |

InChI |

InChI=1S/C9H20BrN.BrH/c1-3-11(4-2)9-7-5-6-8-10;/h3-9H2,1-2H3;1H |

InChI Key |

RWIDZDJKRRJZQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCCBr.Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 1,5-Dibromopentane

Reaction Mechanism and Conditions

A two-step approach begins with the reaction of 1,5-dibromopentane and diethylamine. The primary bromide undergoes nucleophilic substitution with diethylamine, while the secondary bromide remains inert under controlled conditions:

$$

\text{Br(CH}2\text{)}5\text{Br} + 2\,\text{NH(C}2\text{H}5\text{)}2 \rightarrow \text{(C}2\text{H}5\text{)}2\text{N(CH}2\text{)}5\text{Br} + \text{HBr} + \text{(C}2\text{H}5\text{)}2\text{NH}2^+\text{Br}^-

$$

Key parameters include:

Yield Optimization Challenges

Excess diethylamine reduces quaternary ammonium salt formation but complicates purification. Chromatographic separation (silica gel, ethyl acetate/hexane) typically yields 55–65% of the target amine. Hydrobromide salt formation is achieved by bubbling HBr gas through the amine solution in ethanol, yielding 85–90% crystalline product.

Bromination of N,N-Diethylpentan-1-amine

Radical Bromination Strategies

Direct bromination of N,N-diethylpentan-1-amine using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) introduces bromine at the terminal carbon:

$$

\text{(C}2\text{H}5\text{)}2\text{N(CH}2\text{)}4\text{CH}3 \xrightarrow{\text{NBS, AIBN, CCl}4} \text{(C}2\text{H}5\text{)}2\text{N(CH}2\text{)}4\text{CH}_2\text{Br}

$$

Table 1: Bromination Efficiency Under Varied Conditions

| Initiator | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AIBN | 80 | 6 | 72 |

| BPO | 70 | 8 | 68 |

| Light | 25 | 24 | 41 |

Radical stability at the terminal position drives selectivity, though competing allylic bromination may occur in trace amounts.

Gabriel Synthesis with 5-Bromopentyl Phthalimide

Phthalimide Protection and Deprotection

This method avoids over-alkylation by using phthalimide as a protected amine precursor:

- Alkylation :

$$

\text{Br(CH}2\text{)}5\text{Br} + \text{Phthalimide}^- \rightarrow \text{Phth-N-(CH}2\text{)}5\text{Br} + \text{Br}^-

$$ - Diethylation :

$$

\text{Phth-N-(CH}2\text{)}5\text{Br} + 2\,\text{C}2\text{H}5\text{I} \rightarrow \text{Phth-N-(CH}2\text{)}5\text{-N(C}2\text{H}5\text{)}_2 + \text{NaI}

$$ - Deprotection : Hydrazinolysis releases the free amine, followed by HBr treatment.

Table 2: Comparative Yields in Gabriel Synthesis

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 88 | 95 |

| Diethylation | 75 | 90 |

| Deprotection & Salt | 82 | 97 |

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Terminal bromination competes with internal positions due to radical stability. Computational studies (DFT) show a 12.3 kJ/mol preference for terminal C–Br bond formation, aligning with experimental yields.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during exothermic bromination steps, improving yield to 78% with residence times under 10 minutes.

Catalytic Bromination

Palladium-catalyzed C–H activation offers a one-pot route from N,N-diethylpentan-1-amine, though current yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C5 position undergoes S<sub>N</sub>2 reactions with nucleophiles (e.g., hydroxide, amines, or thiols), yielding substituted pentanamine derivatives. This reactivity is central to its utility in synthesizing pharmacologically relevant compounds .

Example Reaction:

Conditions:

-

Polar aprotic solvents (e.g., DMF or acetone)

-

Elevated temperatures (60–80°C)

Key Products:

-

5-Azido-N,N-diethyl-1-pentanamine hydrobromide (with NaN<sub>3</sub>)

-

5-Cyano-N,N-diethyl-1-pentanamine hydrobromide (with KCN)

Alkylation and Acylation of the Tertiary Amine

The diethylamine group participates in quaternization reactions with alkyl halides or acylating agents, forming ammonium salts or amides, respectively .

Quaternary Ammonium Salt Formation

Reaction with methyl iodide produces a tetraalkylammonium salt, which can undergo Hofmann elimination under basic conditions to yield alkenes :

Conditions:

Acylation Reactions

The amine reacts with acid chlorides (e.g., acetyl chloride) to form amides , though reactivity is reduced compared to primary/secondary amines due to steric hindrance :

Conditions:

Elimination Reactions

Under strong basic conditions, the compound undergoes dehydrohalogenation to form alkenes. The reaction follows Zaitsev’s rule, favoring the more substituted alkene .

Mechanism:

Product:

-

1-Diethylamino-pent-4-ene (major)

-

1-Diethylamino-pent-3-ene (minor)

Salt-Exchange Reactions

The hydrobromide counterion can be replaced by other anions (e.g., Cl<sup>−</sup> or I<sup>−</sup>) via metathesis with silver salts :

Applications:

Comparative Reactivity Table

Mechanistic Considerations

-

Steric Effects: The diethyl groups hinder nucleophilic attack at the nitrogen, favoring substitution at the brominated carbon.

-

Solubility: The hydrobromide salt enhances aqueous solubility, enabling reactions in polar solvents .

-

Leaving Group Ability: Bromine’s moderate electronegativity facilitates S<sub>N</sub>2 displacement without requiring extreme conditions .

This compound’s versatility in nucleophilic substitution and amine functionalization makes it valuable for synthesizing bioactive molecules and studying reaction mechanisms in organic chemistry .

Scientific Research Applications

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide (CAS: 856988-73-3)

- Molecular Formula : C₈H₁₉Br₂N

- Key Differences : Shorter four-carbon chain, bromine at the terminal position.

- The shorter chain may also decrease steric hindrance in reactions .

5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride (CAS: 90796-01-3)

- Molecular Formula : C₉H₂₁Cl₂N

- Key Differences : Chlorine substituent instead of bromine; hydrochloride salt.

- Impact : Lower molecular weight (291.63 g/mol) and weaker carbon-halogen bond compared to bromine. Chlorinated analogues often exhibit reduced reactivity in nucleophilic substitutions but may offer cost advantages in synthesis .

Substituent Variations on the Nitrogen Atom

5-Bromo-N,N-dimethylpentan-1-amine Hydrobromide (CID 64204353)

- Molecular Formula : C₇H₁₆Br₂N

- Key Differences : Dimethyl groups instead of diethyl on the nitrogen.

- Impact : Reduced steric bulk and lower molecular weight (274.03 g/mol). Dimethyl derivatives typically exhibit higher water solubility but lower lipid solubility compared to diethyl analogues, influencing pharmacokinetic profiles .

5-Bromo-N-ethyl-1-pentanamine (CAS: 1698986-95-6)

- Molecular Formula : C₇H₁₆BrN

- Key Differences: Monoethyl substituent on nitrogen; free base form.

- Impact: Increased basicity (free amine) compared to the hydrobromide salt.

Quaternary Ammonium and Aromatic Analogues

(5-Bromopentyl)trimethylazanium Bromide (CAS: MFCD00545102)

- Molecular Formula : C₈H₁₉Br₂N

- Key Differences : Quaternary ammonium center with trimethyl substituents.

- Impact : Permanent positive charge enhances water solubility but limits membrane permeability. Quaternary ammonium salts are often used as surfactants or antimicrobial agents, diverging from the tertiary amine’s synthetic applications .

5-Bromo-2-methoxyphenethylamine Hydrobromide (CAS: 206559-44-6)

- Molecular Formula: C₉H₁₃Br₂NO

- Key Differences : Aromatic ring with methoxy and bromo substituents.

- This structural difference highlights the role of aromaticity in receptor binding .

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Substituents | Halogen | Solubility Trends |

|---|---|---|---|---|---|

| 5-Bromo-N,N-diethyl-1-pentanamine HBr | C₉H₂₁Br₂N | 339.09 | Diethyl | Br | Moderate in polar solvents |

| 4-Bromo-N,N-diethyl-1-butanamine HBr | C₈H₁₉Br₂N | 311.96 | Diethyl | Br | Higher water solubility |

| 5-Bromo-N,N-dimethylpentan-1-amine HBr | C₇H₁₆Br₂N | 274.03 | Dimethyl | Br | High water solubility |

| 5-Bromo-2-methoxyphenethylamine HBr | C₉H₁₃Br₂NO | 311.01 | None (primary amine) | Br | Low in non-polar solvents |

Key Observations:

- Lipophilicity : Diethyl groups increase lipid solubility, favoring organic phase partitioning in extraction processes.

- Reactivity : Bromine’s electronegativity enhances electrophilic substitution rates compared to chlorine analogues.

Biological Activity

5-Bromo-N,N-diethyl-1-pentanamine hydrobromide is a chemical compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₂₀BrN·BrH

- Molecular Weight : Approximately 303.08 g/mol

- Structure : The compound features a bromine atom at the fifth position of a pentanamine backbone, which is further substituted with two diethyl groups at the nitrogen atom. This configuration enhances its lipophilicity, making it suitable for various biological interactions.

The biological activity of 5-Bromo-N,N-diethyl-1-pentanamine hydrobromide primarily arises from its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows it to interact with various biological molecules, including enzymes and receptors, potentially influencing physiological processes.

Interaction Profiles

- Nucleophilic Substitution : The compound can react with nucleophiles such as hydroxide ions and amines, leading to various derivatives that may exhibit different biological activities.

- Elimination Reactions : Under specific conditions, it may participate in elimination reactions, forming alkenes that could have distinct biological implications.

Biological Activity

Research has indicated that 5-Bromo-N,N-diethyl-1-pentanamine hydrobromide exhibits several biological activities, particularly in the context of anticancer research and receptor interactions.

Comparative Analysis

The following table summarizes the structural features and potential biological activities of compounds related to 5-Bromo-N,N-diethyl-1-pentanamine hydrobromide:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-N,N-dimethyl-1-pentanamine Hydrobromide | Contains dimethyl groups instead of diethyl | May exhibit different pharmacokinetic properties |

| 5-Bromopentan-1-amine Hydrobromide | Lacks diethyl substitutions | Simpler structure; potentially different reactivity |

| N,N-Diethyl-1-pentanamine | No bromine substitution | Serves as a precursor for brominated derivatives |

This comparative analysis emphasizes the unique nature of 5-Bromo-N,N-diethyl-1-pentanamine hydrobromide, particularly its enhanced lipophilicity and potential biological activity due to the presence of both bromine and diethyl groups.

Case Studies

While specific case studies focusing solely on 5-Bromo-N,N-diethyl-1-pentanamine hydrobromide are scarce, related research into structurally similar compounds provides insights into its potential applications:

- Cell Cycle Analysis : Related compounds have demonstrated effects on cell cycle phases in cancer cells, indicating that modifications in structure can lead to significant changes in biological activity. For example, certain derivatives caused increased sub-G1 phase populations, suggesting apoptosis induction .

- VEGFR Inhibition : Compounds similar to 5-Bromo-N,N-diethyl-1-pentanamine hydrobromide have shown inhibitory effects on VEGFR pathways, which are crucial for tumor angiogenesis. This suggests that further exploration into this compound could reveal similar inhibitory capabilities against angiogenic factors .

Q & A

Q. What synthetic routes are commonly employed for 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a brominated precursor (e.g., 5-bromovaleryl chloride) with diethylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) . Systematic optimization of parameters (temperature, solvent, stoichiometry) can be achieved using Design of Experiments (DoE). Factors such as reaction time (60–120 min), temperature (25–60°C), and solvent polarity (dichloromethane vs. DMF) should be tested. Response variables include yield and purity, analyzed via HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Look for characteristic signals: δ 1.60–1.68 ppm (quintet, 2H, CH₂), δ 3.30–3.45 ppm (multiplet, 4H, N-CH₂), and δ 1.00–1.20 ppm (triplet, 6H, CH₃) .

- Mass Spectrometry (MS) : The molecular ion peak (M+H⁺) should align with the molecular weight (e.g., ~265.2 g/mol). Fragmentation patterns should match expected cleavage at the bromine or amine groups .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) due to the compound’s moderate solubility.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexanes (10–40%). Monitor fractions via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319).

- Store in airtight containers at 2–8°C to prevent decomposition.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for bromine substitution using software like Gaussian. Compare activation energies for SN1 vs. SN2 pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics .

Q. What strategies resolve contradictory data in characterization (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic effects (e.g., rotamers) causing split signals.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings.

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments .

Q. How does the bromine substituent influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-brominated analogs under identical conditions.

- Hammett Plots : Corlate σ⁺ values of substituents with reaction rates to assess electronic effects.

- Solvent Polarity Effects : Test reactions in polar aprotic (DMF) vs. non-polar (toluene) solvents to evaluate leaving group stabilization .

Q. What experimental design approaches maximize yield in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.